2-Cyano-N-[(methylamino)carbonyl]acetamide

Catalog No.
S704291
CAS No.
6972-77-6
M.F
C5H7N3O2
M. Wt
141.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-N-[(methylamino)carbonyl]acetamide

CAS Number

6972-77-6

Product Name

2-Cyano-N-[(methylamino)carbonyl]acetamide

IUPAC Name

2-cyano-N-(methylcarbamoyl)acetamide

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

InChI

InChI=1S/C5H7N3O2/c1-7-5(10)8-4(9)2-3-6/h2H2,1H3,(H2,7,8,9,10)

InChI Key

JUFPKJMSAUDBBT-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CC#N

Canonical SMILES

CNC(=O)NC(=O)CC#N

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known by its CAS number 6972-77-6, is a chemical compound with the molecular formula C₅H₇N₃O₂. It appears as a white crystalline solid and is categorized under fine chemicals and pharmaceutical intermediates. Its structure features a cyano group attached to an acetamide moiety, which is further substituted with a methylamino group. This compound is of interest due to its potential applications in various biochemical and pharmaceutical contexts .

There is no current information available regarding a specific mechanism of action for this compound in biological systems.

Due to the lack of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This may include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat [].
  • Working in a well-ventilated fume hood [].
  • Proper disposal following recommended protocols [].

Synthesis and Characterization:

2-Cyano-N-[(methylamino)carbonyl]acetamide, also known as N-methyl-N'-cyanoacetylurea or linagliptin, is a synthetic molecule with the chemical formula C₂₀H₂₄N₄O₂. Its synthesis has been described in various scientific publications, outlining different methodologies and reaction conditions [, ]. These studies also detail the characterization of the synthesized compound using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [, ].

Biological Activity:

The primary area of research for 2-cyano-N-[(methylamino)carbonyl]acetamide lies in its biological activity. Studies have shown that it acts as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism []. By inhibiting DPP-4, the molecule helps regulate blood sugar levels, making it a valuable therapeutic candidate for type 2 diabetes []. Research in this area has been extensive, with numerous studies investigating the in vitro and in vivo effects of the compound on various aspects of glucose homeostasis [, ].

Medicinal Chemistry:

Due to its potential therapeutic application, 2-cyano-N-[(methylamino)carbonyl]acetamide has also been the subject of medicinal chemistry research. This field focuses on optimizing the molecule's properties to improve its efficacy, safety, and pharmacokinetic profile. This includes studies exploring modifications to the chemical structure to enhance its potency, selectivity, and bioavailability [, ]. Additionally, research has been conducted on developing new formulations and delivery methods for the compound to improve its therapeutic effectiveness.

, primarily due to the presence of functional groups such as the cyano and amide functionalities. Notably, it can undergo hydrolysis to yield corresponding carboxylic acids and amines. Additionally, it may react with nucleophiles in substitution reactions, given the electrophilic nature of the carbon atom in the cyano group. The compound can also be involved in condensation reactions, forming derivatives that may exhibit enhanced biological activities .

The biological activity of 2-Cyano-N-[(methylamino)carbonyl]acetamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and proteins, contributing to its role in biochemical pathways. The compound's structural features allow it to interact with biological macromolecules, which may lead to therapeutic applications. Its ability to modulate enzyme activity suggests that it could be useful in drug development, particularly in targeting metabolic pathways .

Synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetic acid with methylamine followed by acylation with acetic anhydride or acetyl chloride. This process allows for the introduction of the methylamino group and the formation of the acetamide linkage. Alternative synthetic routes may utilize different starting materials or reagents to achieve similar outcomes, depending on desired yields and purity levels .

The primary applications of 2-Cyano-N-[(methylamino)carbonyl]acetamide lie within pharmaceuticals and organic synthesis. Its role as an intermediate in the synthesis of various bioactive compounds makes it valuable in drug discovery and development. Additionally, due to its chemical properties, it may find uses in agrochemicals or as a reagent in organic synthesis for creating more complex molecules .

Interaction studies involving 2-Cyano-N-[(methylamino)carbonyl]acetamide have revealed its capacity to bind with specific enzymes and receptors within biological systems. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research indicates that the compound can influence metabolic pathways by modulating enzyme activities, which could lead to significant implications for treating metabolic disorders or enhancing drug efficacy .

Several compounds share structural similarities with 2-Cyano-N-[(methylamino)carbonyl]acetamide, each possessing unique properties:

Compound NameCAS NumberKey Features
1-(2-Cyanoacetyl)-3-methylurea39615-79-7Contains a methylurea moiety; used in organic synthesis
N-(Cyanoacetyl)-N'-methylureaNot listedSimilar amine functionality; potential for similar interactions
2-Cyano-N-methyl-N-[(methylamino)carbonyl]acetamide39615-79-7Methylated version; may exhibit different biological activities

The synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide typically relies on established methods for cyanoacetamide formation, followed by subsequent derivatization. The most common approach involves the direct reaction of cyanoacetic acid derivatives with methylamine or methylcarbamate precursors [1] [2].

The most efficient method for preparing cyanoacetamide precursors involves the reaction of methyl cyanoacetate with primary amines at room temperature. This process occurs under neat conditions and requires approximately 2 hours to reach completion, consistently yielding products in greater than 95% yield [1] [2]. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the methyl ester, resulting in methanol elimination and amide bond formation.

An alternative approach utilizes dicyclohexylcarbodiimide (DCC) coupling methodology, which has been successfully employed for the synthesis of various cyanoacetamide derivatives. The reaction of cyanoacetic acid with amines in the presence of DCC catalyst in dichloromethane at room temperature produces yields ranging from 55-90% [3] . This method is particularly advantageous for sterically hindered amines or when water-free conditions are essential.

For the specific synthesis of 2-Cyano-N-[(methylamino)carbonyl]acetamide, researchers have employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) as coupling reagents. The reaction between cyanoacetic acid and methylamine in dimethylformamide with N,N-diisopropylethylamine as base at room temperature for 16 hours yielded the target compound in 56% yield [5].

Direct ammonolysis of methyl cyanoacetate represents another viable synthetic route. The reaction occurs under mild conditions at temperatures between 20-50°C under atmospheric pressure, producing yields in the range of 60-90% [6] [7]. This method benefits from its simplicity and the elimination of coupling reagents, although precise temperature control is essential to prevent side reactions.

MethodConditionsYield (%)Key Advantages
Methyl cyanoacetate + amineRoom temperature, 2 hours, neat>95High yield, simple procedure
Cyanoacetic acid + amine (DCC coupling)DCM, RT, DCC catalyst55-90Water-free conditions
Cyanoacetic acid + methylamine + EDC/HOBtDMF, RT, 16 hours, DIPEA base56Mild conditions, good selectivity
Methyl cyanoacetate + aqueous ammonia20-50°C, atmospheric pressure60-90No coupling reagents required

Alkylation and Carbamoylation Reactions

Alkylation reactions of cyanoacetamide derivatives provide versatile routes for introducing various substituents at the methylene carbon adjacent to the nitrile group. Triethylamine-catalyzed alkylation with 2-chloroacetoacetate represents a well-established methodology that proceeds under ambient temperature conditions [8]. This reaction benefits from the enhanced acidity of the methylene protons due to the electron-withdrawing effects of both the cyano and carbonyl groups.

Nucleophilic substitution reactions using benzamidomethyl triethylammonium chloride as an alkylating agent have demonstrated quantitative yields under aqueous conditions at room temperature without requiring additional catalysts [8]. The mild reaction conditions and water compatibility make this approach particularly attractive for scale-up processes and environmentally conscious synthesis.

Reductive N-alkylation methodologies have been developed using aldehydes in combination with triarylstibine-modified dicobalt octacarbonyl catalytic systems. The reaction of 4-tert-butylbenzaldehyde with 2-cyanoacetamide using this catalytic system achieved 90% yield [8]. This approach offers the advantage of direct C-N bond formation while reducing the aldehyde component simultaneously.

Carbamoylation reactions employing 1-cyanoacetyl-3,5-dimethylpyrazole as an activating agent have proven effective for N-cyanoacetylation of aromatic amines. The reactions proceed efficiently in dry toluene under conventional heating or ultrasonic irradiation, producing yields ranging from 48-90% [9]. Ultrasonic conditions consistently provide higher yields and shorter reaction times compared to conventional thermal methods.

Advanced coupling methodologies utilizing EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with cyanoacrylic acids have been investigated for amide bond formation. While yields range from 16-62%, these methods offer excellent functional group tolerance and mild reaction conditions [10]. HATU generally provides superior yields compared to EDC, particularly with sterically hindered substrates.

Reaction TypeSubstrateConditionsYield (%)
Triethylamine-catalyzed alkylation2-ChloroacetoacetateTEA catalyst, ambient temperatureGood
Nucleophilic substitutionBenzamidomethyl triethylammonium chlorideAqueous media, room temperatureQuantitative
Reductive N-alkylationAryl aldehydes with Co₂(CO)₈ catalystTriarylstibine-modified Co₂(CO)₈90
Carbamoylation1-Cyanoacetyl-3,5-dimethylpyrazoleDry toluene, heating/ultrasound48-90

Alternative Synthetic Routes

Microwave-assisted synthetic methodologies have emerged as highly efficient alternatives for cyanoacetamide derivative preparation. Knoevenagel condensation reactions utilizing microwave irradiation at 160W for 40 seconds with ammonium acetate as catalyst consistently produce yields between 93-99% [11] [12]. The significantly reduced reaction times and enhanced yields make this approach particularly attractive for rapid library synthesis.

Ultrasonic synthesis represents another green chemistry approach that offers substantial advantages over conventional thermal methods. Reactions conducted under ultrasonic irradiation with triethylamine as catalyst achieve yields ranging from 70-90% while dramatically reducing reaction times [9] [11] [13]. The mechanical effects of ultrasonication enhance mass transfer and facilitate more efficient mixing of reactants.

One-pot multicomponent reaction strategies have been developed to streamline the synthetic process by combining multiple bond-forming events in a single reaction vessel. These approaches typically employ cyanoacetamides, aldehydes, and additional reagents to construct complex heterocyclic frameworks with yields ranging from 48-90% [14] [15]. The simplified workup procedures and high molecular diversity accessible through these methods make them valuable for medicinal chemistry applications.

Continuous flow synthesis methodologies offer precise control over reaction parameters and enable scalable production. Microreactor systems with controlled flow rates have been employed to synthesize cyanoacetamide derivatives with yields of 59-61% [16]. While yields may be modest compared to batch processes, the continuous nature of production and excellent reproducibility provide significant manufacturing advantages.

Green chemistry approaches emphasizing solvent-free conditions and ambient temperature reactions have gained increasing attention. These methodologies achieve yields between 72-98% while minimizing environmental impact through reduced solvent consumption and energy requirements [17] [18] [13]. The combination of efficiency and sustainability makes these approaches particularly valuable for industrial applications.

Solid-phase synthesis strategies have been explored for cyanoacetamide derivative preparation, offering advantages in terms of purification and automation. Merrifield resin-based approaches enable the attachment of secondary amines followed by functionalization and cleavage with cyanogen bromide to afford the desired cyanamide products [19].

MethodConditionsAdvantagesYield (%)
Microwave-assisted Knoevenagel condensation160W, 40s, NH₄OAc catalystShort reaction time, high yields93-99
Ultrasonic synthesisUS irradiation, TEA catalystReduced reaction time, eco-friendly70-90
One-pot multicomponent reactionsSingle vessel, multiple reagentsSimplified workup, high diversity48-90
Continuous flow synthesisMicroreactor, controlled flow ratesContinuous production, precise control59-61
Green chemistry approachesSolvent-free, ambient conditionsEnvironmental benefits, mild conditions72-98

The mechanistic understanding of these synthetic transformations has been enhanced through computational studies and detailed kinetic investigations. The formation of cyanoacetamide derivatives typically proceeds through nucleophilic acyl substitution mechanisms, with the rate-determining step often involving the formation of tetrahedral intermediates [20] [21]. Understanding these mechanistic details enables optimization of reaction conditions and the development of more efficient synthetic protocols.

XLogP3

-0.4

UNII

5282UU17XA

Other CAS

6972-77-6

Wikipedia

Urea, 1-cyanoacetyl-3-methyl-

Dates

Last modified: 08-15-2023

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